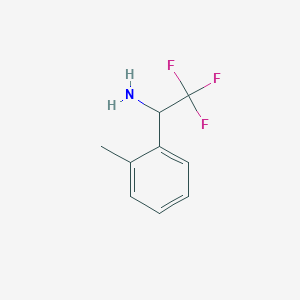

2,2,2-Trifluoro-1-(O-tolyl)ethanamine

CAS No.: 387-88-2

Cat. No.: VC2814512

Molecular Formula: C9H10F3N

Molecular Weight: 189.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 387-88-2 |

|---|---|

| Molecular Formula | C9H10F3N |

| Molecular Weight | 189.18 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(2-methylphenyl)ethanamine |

| Standard InChI | InChI=1S/C9H10F3N/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |

| Standard InChI Key | HBPCGCQLMHJYHR-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(C(F)(F)F)N |

| Canonical SMILES | CC1=CC=CC=C1C(C(F)(F)F)N |

Introduction

2,2,2-Trifluoro-1-(O-tolyl)ethanamine is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to an aromatic ring. The molecular formula of this compound is C9H11F3N, and it is often encountered in its hydrochloride form, C9H11ClF3N, for enhanced stability and handling purposes . This compound is classified as an amine, specifically an aromatic amine, due to the presence of the amino group (-NH2) and the ortho-tolyl group.

Synthesis and Preparation

The synthesis of 2,2,2-Trifluoro-1-(O-tolyl)ethanamine typically involves several key steps, including the reaction of 2,2,2-trifluoroacetophenone with ammonia or an amine under controlled conditions. A common method includes the use of lithium aluminum hydride as a reducing agent to convert the ketone into the corresponding amine. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions. Purification techniques such as recrystallization or chromatography are typically employed to isolate the final product.

Chemical Reactions and Applications

2,2,2-Trifluoro-1-(O-tolyl)ethanamine engages in various chemical reactions, including oxidation and reduction. For example, it can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate. The compound is a significant building block in organic synthesis and is studied for its potential biological activity, particularly in medicinal chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of ketones or carboxylic acids |

| Reduction | Conversion to alcohols or amines |

| Synthesis | Building block for complex organic molecules |

Biological Activity and Potential Applications

The trifluoromethyl group in 2,2,2-Trifluoro-1-(O-tolyl)ethanamine enhances its lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, potentially leading to various biological effects such as enzyme inhibition or receptor modulation. The compound's potential applications include medicinal chemistry and organic synthesis, where its unique structure and reactivity are valuable assets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume